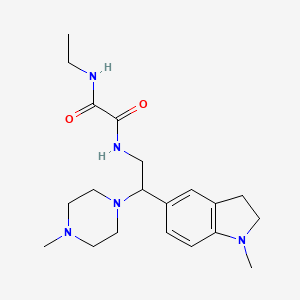
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide is a compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biochemical processes.
Mechanism Of Action
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide works by inhibiting the activity of PARP enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes.
Biochemical and Physiological Effects:
The inhibition of PARP enzymes by N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide has several biochemical and physiological effects. It leads to the accumulation of DNA damage, which ultimately leads to cell death. This effect is particularly pronounced in cancer cells that have defects in DNA repair pathways. N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide has also been shown to have anti-inflammatory effects, which make it a potential therapeutic option for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors currently in clinical use. However, one of the limitations of this compound is its solubility. It is poorly soluble in water, which can make it difficult to administer in clinical settings.
Future Directions
There are several future directions for the study of N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide. One potential direction is the development of more soluble forms of the compound, which would make it easier to administer in clinical settings. Another potential direction is the study of the compound's effects on other diseases, such as neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of PARP inhibition on normal cells and tissues.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide involves several steps. The first step involves the preparation of 2-cyclopropyl-4-methylquinoline-3-carboxylic acid, which is then converted into its acid chloride derivative. The acid chloride derivative is then reacted with N-cyanocyclobutanamine to produce N-(1-cyanocyclobutyl)-2-cyclopropylquinoline-4-carboxamide. The final step involves the methylation of the amine group using methyl iodide to produce N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-22(19(12-20)9-4-10-19)18(23)15-11-17(13-7-8-13)21-16-6-3-2-5-14(15)16/h2-3,5-6,11,13H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOKYAPSNJCQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)C4(CCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

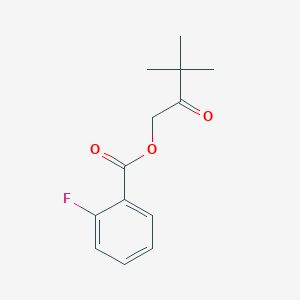

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide](/img/structure/B2928122.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2928124.png)
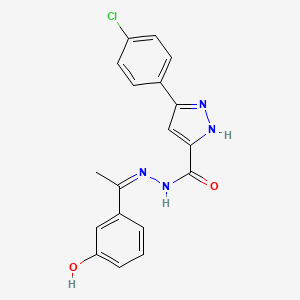
![N-[(3-Chlorophenyl)methyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2928126.png)
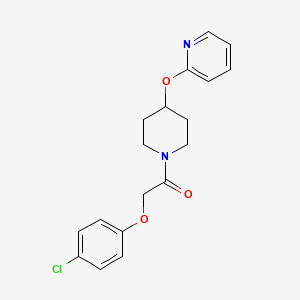
![3,4-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2928129.png)
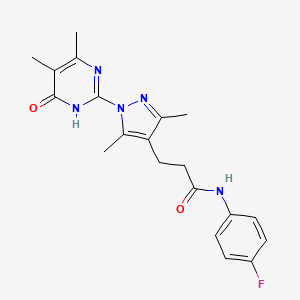
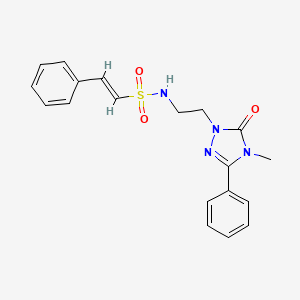
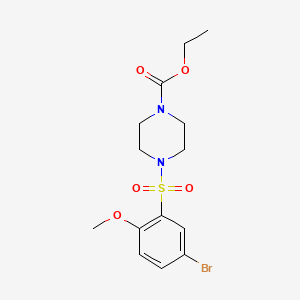
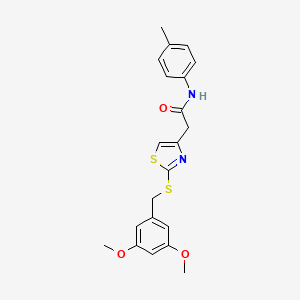
![3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928139.png)
